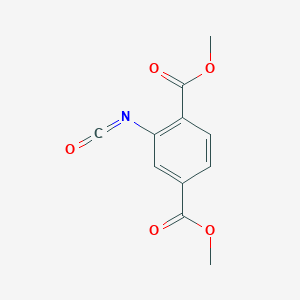

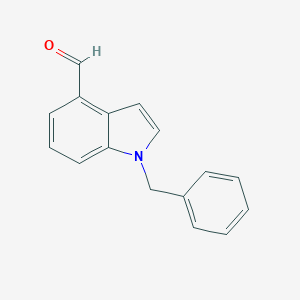

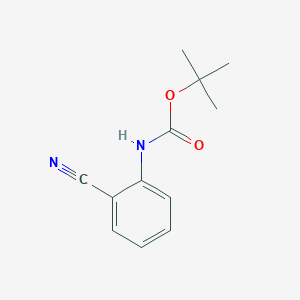

![molecular formula C18H23NO3 B061706 Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 159634-59-0](/img/structure/B61706.png)

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate is a chemical compound of interest in synthetic chemistry, particularly in the synthesis of pharmacologically active compounds. It represents a structural class combining spirocyclic and piperidine motifs, which are often found in molecules with significant biological activity.

Synthesis Analysis

The synthesis of related compounds involves multi-step chemical processes. For example, an efficient and practical asymmetric synthesis of a similar compound, 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, has been developed, showcasing the diastereoselective reduction and isomerization steps crucial for obtaining enantiomerically pure intermediates (H. Jona et al., 2009).

Molecular Structure Analysis

The molecular structure of similar compounds has been elucidated through methods like single crystal X-ray diffraction. For instance, tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate's structure was determined, revealing a monoclinic space group and highlighting the importance of crystalline structure in understanding compound properties (T. Moriguchi et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate and its analogs are central to their application in synthesis. For example, the metal-free oxidative ipso-carboacylation of alkynes, utilizing tert-butyl hydrogenperoxide (TBHP), demonstrates the compound's role in facilitating difunctionalization of alkynes through oxidative cross-coupling reactions (Xuan-Hui Ouyang et al., 2014).

Wissenschaftliche Forschungsanwendungen

Application in Organic Solar Cells

- Summary of the Application : This compound is used as an intermediate in the synthesis of non-fullerene acceptors, which are key components of OSCs . Non-fullerene acceptors have recently attracted much attention due to their potential in renewable and clean solar energy applications .

- Methods of Application/Experimental Procedures : The compound was prepared by the reaction between phthalic anhydride and tert-butyl acetoacetate . Further treatment with sodium methoxide in methanol led to the formation of 1H-indene-1,3(2H)-dione in a high yield .

- Results/Outcomes : The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, mass spectrometry and X-ray analysis .

Application in Asymmetric Synthesis

- Summary of the Application : A related compound, tert-Butyl- (2 R, 3 S)- (−)-6-oxo-2,3-diphenyl-4-morpholinecarboxylate, was used in asymmetric synthesis of unnatural amino acids .

- Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source. Asymmetric synthesis often involves the use of chiral catalysts or auxiliaries to control the stereochemistry of the reaction .

Application in Organic Solar Cells

- Summary of the Application : This compound is used as an intermediate in the synthesis of non-fullerene acceptors, which are key components of OSCs . Non-fullerene acceptors have recently attracted much attention due to their potential in renewable and clean solar energy applications .

- Methods of Application/Experimental Procedures : The compound was prepared by the reaction between phthalic anhydride and tert-butyl acetoacetate . Further treatment with sodium methoxide in methanol led to the formation of 1H-indene-1,3(2H)-dione in a high yield .

- Results/Outcomes : The structure of the newly synthesized compound was established by means of elemental analysis, high-resolution mass spectrometry, 1H, 13C NMR, IR spectroscopy, mass spectrometry and X-ray analysis .

Eigenschaften

IUPAC Name |

tert-butyl 3-oxospiro[2H-indene-1,4'-piperidine]-1'-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23NO3/c1-17(2,3)22-16(21)19-10-8-18(9-11-19)12-15(20)13-6-4-5-7-14(13)18/h4-7H,8-12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYHAYAJHNQBGG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=CC=CC=C23 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80595484 |

Source

|

| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate | |

CAS RN |

159634-59-0 |

Source

|

| Record name | tert-Butyl 3-oxo-2,3-dihydro-1'H-spiro[indene-1,4'-piperidine]-1'-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80595484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

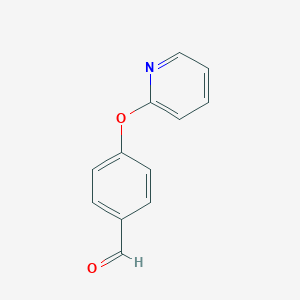

![[1-[2-Bis(3,5-dimethylphenyl)phosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B61636.png)

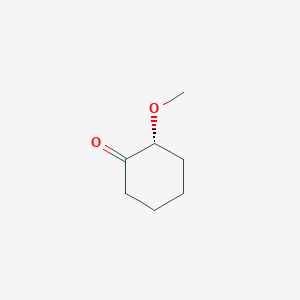

![Bicyclo[4.2.0]octa-1,3,5-triene-7-carboxylic acid](/img/structure/B61640.png)

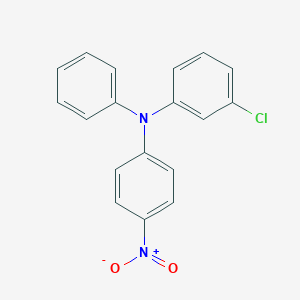

![(6R,7R)-7-Amino-3-methyl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B61649.png)

![6-Fluorobenzo[d]isoxazol-3-ylamine](/img/structure/B61654.png)